molecular formula C20H22N4O3S2 B2793743 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide CAS No. 851987-22-9

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide

Cat. No.: B2793743
CAS No.: 851987-22-9
M. Wt: 430.54
InChI Key: LCQFASSFIHRUAX-UHFFFAOYSA-N
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Description

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a pyrrolidin-1-ylsulfonyl group, which enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions. The resulting benzo[d]thiazole intermediate is then subjected to further functionalization to introduce the dimethyl groups at the 4 and 6 positions.

The next step involves the introduction of the pyrrolidin-1-ylsulfonyl group. This can be accomplished through a sulfonylation reaction using pyrrolidine and a suitable sulfonyl chloride reagent. Finally, the benzohydrazide moiety is introduced through a condensation reaction with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-1-ylsulfonyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites of enzymes, inhibiting their activity, while the pyrrolidin-1-ylsulfonyl group enhances the compound’s binding affinity and stability. This dual interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methoxybenzo[d]thiazol-2-yl)hydrazine
  • 1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine
  • 1-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine

Uniqueness

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide stands out due to the presence of both the dimethylbenzo[d]thiazole and pyrrolidin-1-ylsulfonyl groups, which confer unique chemical and biological properties. These structural features enhance its reactivity, stability, and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-13-11-14(2)18-17(12-13)28-20(21-18)23-22-19(25)15-5-7-16(8-6-15)29(26,27)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQFASSFIHRUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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